molecular formula C3H6ClNO2 B12909488 2-Amino-2-chloropropanoic acid

2-Amino-2-chloropropanoic acid

Cat. No.: B12909488
M. Wt: 123.54 g/mol
InChI Key: YIQPUJZXAGQSKG-UHFFFAOYSA-N
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Description

2-Amino-2-chloropropanoic acid is an organic compound with the molecular formula C3H6ClNO2 It is a derivative of alanine, where the hydrogen atom on the alpha carbon is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Alanine: One common method to synthesize 2-amino-2-chloropropanoic acid involves the diazotization of L-alanine in the presence of hydrochloric acid. The reaction mixture is cooled to 0°C, and a solution of sodium nitrite is added dropwise.

    Chlorination of Propionic Acid: Another method involves the chlorination of propionic acid in the presence of propionic anhydride.

Industrial Production Methods

Industrial production methods typically involve large-scale chlorination processes, where propionic acid is chlorinated in the presence of specific catalysts and under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reducing Agents: Lithium aluminium hydride is commonly used for reduction reactions.

    Bases: Potassium hydroxide is used for cyclization reactions.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products

    2-Amino-2-chloropropanol: Formed by reduction.

    Epoxides: Formed by cyclization.

    Substituted Derivatives: Formed by substitution reactions.

Mechanism of Action

The mechanism of action of 2-amino-2-chloropropanoic acid involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-chloropropanoic acid is unique due to the presence of both an amino group and a chlorine atom on the same carbon. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C3H6ClNO2

Molecular Weight

123.54 g/mol

IUPAC Name

2-amino-2-chloropropanoic acid

InChI

InChI=1S/C3H6ClNO2/c1-3(4,5)2(6)7/h5H2,1H3,(H,6,7)

InChI Key

YIQPUJZXAGQSKG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)(N)Cl

Origin of Product

United States

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